2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
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Overview
Description
SAR502250 is a potent, selective, and competitive inhibitor of glycogen synthase kinase 3 (GSK3). It has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. The compound is known for its ability to penetrate the blood-brain barrier and exhibit neuroprotective and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR502250 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups essential for its activity .
Industrial Production Methods
Industrial production of SAR502250 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
SAR502250 primarily undergoes reactions typical of organic compounds, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can modify the compound’s chemical properties, potentially affecting its activity.
Substitution: SAR502250 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving SAR502250 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .
Major Products Formed
The major products formed from the reactions of SAR502250 depend on the type of reaction and the reagents used. These products can include modified versions of the compound with different functional groups or altered structures .
Scientific Research Applications
SAR502250 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its neuroprotective properties and potential to prevent neuronal cell death.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders. .
Mechanism of Action
SAR502250 exerts its effects by selectively inhibiting glycogen synthase kinase 3. This inhibition prevents the abnormal activation of the enzyme, which is associated with the hyperphosphorylation of tau proteins in Alzheimer’s disease. By reducing tau hyperphosphorylation, SAR502250 helps to protect neurons from cell death and improve cognitive function. The compound also exhibits antidepressant-like activity, further enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Lithium chloride: A non-selective inhibitor of glycogen synthase kinase 3, used in the treatment of bipolar disorder.
Tideglusib: Another selective inhibitor of glycogen synthase kinase 3, investigated for its potential in treating Alzheimer’s disease and other neurodegenerative disorders.
Valproic acid: A broad-spectrum inhibitor with multiple targets, including glycogen synthase kinase 3, used in the treatment of epilepsy and bipolar disorder
Uniqueness
SAR502250 stands out due to its high selectivity and potency as a glycogen synthase kinase 3 inhibitor. Its ability to penetrate the blood-brain barrier and exhibit neuroprotective and antidepressant-like activities makes it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Properties
IUPAC Name |
2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-24-18(26)10-16(15-6-7-21-12-22-15)23-19(24)25-8-9-27-17(11-25)13-2-4-14(20)5-3-13/h2-7,10,12,17H,8-9,11H2,1H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNFNVAHJNALA-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCOC(C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N=C1N2CCO[C@H](C2)C3=CC=C(C=C3)F)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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